molecular formula C16H19FN4O B4998375 N-(2,3-dimethylphenyl)-5-fluoro-2-(4-morpholinyl)-4-pyrimidinamine

N-(2,3-dimethylphenyl)-5-fluoro-2-(4-morpholinyl)-4-pyrimidinamine

Cat. No. B4998375
M. Wt: 302.35 g/mol
InChI Key: OPTVYLMTEMPZAA-UHFFFAOYSA-N
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Description

The compound of interest falls within the category of pyrimidine derivatives, often linked with morpholinophenyl groups. These compounds are noted for their potential biological activities, including significant larvicidal activity against certain larvae, which indicates their potential in agricultural and medicinal applications. The synthesis involves intermediate compounds and careful analysis through spectral data, including 1H-NMR, 13C-NMR, 19F-NMR, ESI-MS, and analytical data (Gorle et al., 2016).

Synthesis Analysis

The synthesis process often involves multi-step reactions, starting from readily available substrates to yield the desired pyrimidine derivatives. Techniques such as condensation reactions, chlorination, and nucleophilic substitution are common, with the structures confirmed by various spectroscopic methods. A notable aspect is the synthesis of derivatives that inhibit specific biological targets, indicating the compound's versatility (Lei et al., 2017).

Molecular Structure Analysis

Molecular structure analysis through single-crystal X-ray analysis reveals intricate details about the compound's geometry and electronic structure. This analysis aids in understanding the compound's reactivity and interaction with biological targets. The presence of fluorine and morpholine groups significantly influences the compound's electronic distribution and physicochemical properties (Qiu-yan, 2013).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. These reactions are pivotal for exploring its use in different biological and chemical contexts. The presence of specific functional groups, like fluorine and morpholine, enhances its reactivity and interaction with other molecules (Samano et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility in organic solvents, thermal stability, and molecular weight, are crucial for the application of this compound in various fields. The compound's ability to form tough, transparent films and its low water absorption rate indicate its potential in materials science, particularly in creating specialized coatings or films (Madhra et al., 2002).

Chemical Properties Analysis

Analyzing the chemical properties involves studying the compound's behavior in different chemical environments, its stability, and its interactions with various reagents. These properties are essential for tailoring the compound for specific uses, including its potential as a pharmaceutical agent or in materials science. The fluorine atoms in the compound contribute to its unique chemical behavior, offering avenues for novel chemical transformations and applications (Banerjee et al., 2003).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-11-4-3-5-14(12(11)2)19-15-13(17)10-18-16(20-15)21-6-8-22-9-7-21/h3-5,10H,6-9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTVYLMTEMPZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=NC=C2F)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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